molecular formula C8H14O2 B15310260 3-(Tetrahydro-2h-pyran-3-yl)prop-2-en-1-ol

3-(Tetrahydro-2h-pyran-3-yl)prop-2-en-1-ol

Cat. No.: B15310260
M. Wt: 142.20 g/mol
InChI Key: ANSZVOGARQLEBX-HNQUOIGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Tetrahydro-2H-pyran-3-yl)prop-2-en-1-ol is an organic compound that features a tetrahydropyran ring attached to a propenol group. This compound is of interest due to its unique structure, which combines a cyclic ether with an unsaturated alcohol, making it a versatile intermediate in organic synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Tetrahydro-2H-pyran-3-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The double bond in the propenol group can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.

Major Products

    Oxidation: Formation of 3-(Tetrahydro-2H-pyran-3-yl)prop-2-enal or 3-(Tetrahydro-2H-pyran-3-yl)prop-2-enoic acid.

    Reduction: Formation of 3-(Tetrahydro-2H-pyran-3-yl)propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Tetrahydro-2H-pyran-3-yl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a building block for drug development, particularly in the synthesis of compounds with therapeutic potential.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(Tetrahydro-2H-pyran-3-yl)prop-2-en-1-ol depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, participating in various transformations. In biological systems, its activity may involve interactions with specific enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Tetrahydro-2H-pyran-3-yl)prop-2-en-1-ol is unique due to its combination of a cyclic ether and an unsaturated alcohol, which provides versatility in synthetic applications. Its structure allows for a wide range of chemical modifications, making it a valuable intermediate in various fields of research and industry.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

(E)-3-(oxan-3-yl)prop-2-en-1-ol

InChI

InChI=1S/C8H14O2/c9-5-1-3-8-4-2-6-10-7-8/h1,3,8-9H,2,4-7H2/b3-1+

InChI Key

ANSZVOGARQLEBX-HNQUOIGGSA-N

Isomeric SMILES

C1CC(COC1)/C=C/CO

Canonical SMILES

C1CC(COC1)C=CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.